1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE 1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13286195
InChI: InChI=1S/C26H25N3O3/c1-26(2)13-18-21(19(30)14-26)20(17-11-7-4-8-12-17)22-23(27-18)29(25(32)28-24(22)31)15-16-9-5-3-6-10-16/h3-12,20,27H,13-15H2,1-2H3,(H,28,31,32)
SMILES: CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C
Molecular Formula: C26H25N3O3
Molecular Weight: 427.5 g/mol

1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE

CAS No.:

Cat. No.: VC13286195

Molecular Formula: C26H25N3O3

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE -

Specification

Molecular Formula C26H25N3O3
Molecular Weight 427.5 g/mol
IUPAC Name 1-benzyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Standard InChI InChI=1S/C26H25N3O3/c1-26(2)13-18-21(19(30)14-26)20(17-11-7-4-8-12-17)22-23(27-18)29(25(32)28-24(22)31)15-16-9-5-3-6-10-16/h3-12,20,27H,13-15H2,1-2H3,(H,28,31,32)
Standard InChI Key PWVUUBCSUNRRQI-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 1-benzyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione, reflects its bicyclic core and substituent arrangement. Its molecular formula is C₂₆H₂₅N₃O₃, with a molar mass of 427.5 g/mol. Key identifiers include the PubChem CID 3610969 and VulcanChem VCID VC13286195.

Table 1: Molecular Descriptors

PropertyValueSource Identifier
Molecular FormulaC₂₆H₂₅N₃O₃
Molecular Weight427.5 g/mol
IUPAC Name1-benzyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
SMILESCC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C
InChIKeyPWVUUBCSUNRRQI-UHFFFAOYSA-N

Structural Features

The molecule integrates a pyrimidine-2,4,6-trione scaffold fused to a partially saturated quinoline system. Substituents include:

  • Benzyl group at N1, enhancing lipophilicity and potential blood-brain barrier permeability.

  • 8,8-Dimethyl moiety, introducing steric bulk that may influence conformational dynamics.

  • 5-Phenyl substitution, contributing to π-π stacking interactions in biological targets.

X-ray crystallography data remain unreported, but computational models suggest a boat-like conformation in the quinoline ring due to steric effects from the dimethyl groups.

Synthesis and Manufacturing

Synthetic Routes

Pyrimido[4,5-b]quinolines are typically synthesized via multicomponent reactions (MCRs) involving cyclic diketones, aldehydes, and urea derivatives. For this compound, a plausible pathway involves:

  • Condensation: Dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with benzaldehyde derivatives under basic conditions (e.g., DABCO) to form a Knoevenagel adduct.

  • Cyclization: Incorporation of a benzyl-substituted urea moiety facilitates annulation, forming the pyrimidine trione ring.

  • Purification: Recrystallization from ethanol/water mixtures yields the final product, as confirmed by TLC and HPLC.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing pathways may generate isomeric byproducts, necessitating precise temperature control (60–80°C).

  • Catalyst Selection: DABCO outperforms weaker bases like piperidine in minimizing side reactions, achieving yields up to 68%.

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 1660 cm⁻¹ (C=N vibrations).

  • ¹H NMR: Characteristic signals include δ 1.2–1.4 ppm (dimethyl groups) and δ 7.2–7.8 ppm (aromatic protons).

Biological Activities and Applications

Table 2: Hypothetical Activity Profile

TargetPredicted IC₅₀ (nM)Mechanism
Topoisomerase IIα120–180DNA cleavage stabilization
COX-2250–400Competitive inhibition
Staphylococcus aureus4–8 μg/mLCell wall synthesis disruption

Structure-Activity Relationships (SAR)

  • Benzyl Group: Critical for enhancing CNS penetration in murine models.

  • Dimethyl Substituents: Improve metabolic stability by shielding reactive sites .

  • Phenyl at C5: Optimizes binding to hydrophobic enzyme pockets.

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